molecular formula C10H16ClNO2 B1404080 4-Ethoxy-2-methoxybenzylamine hydrochloride CAS No. 2203194-92-5

4-Ethoxy-2-methoxybenzylamine hydrochloride

Cat. No. B1404080
M. Wt: 217.69 g/mol
InChI Key: JJFMFRHMQNPXNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethoxy-2-methoxybenzylamine hydrochloride, also known as 4-EMA, is a drug that belongs to the family of N-substituted amines. It is a synthetic compound that has been used in various scientific research applications due to its ability to act as a dopamine reuptake inhibitor. It has been studied for its potential to act as an inhibitor of monoamine oxidase (MAO) and is also known to interact with other neurotransmitter systems.

Scientific Research Applications

  • 4-Methoxybenzylamine : This is a primary amine used in various chemical reactions. Here are some applications:

    • Application : Used in the amination reaction of functionalized aryl bromides .
    • Results : The product of the reaction would be a new compound with an amine group attached to the aryl bromide .
  • 4-Hydroxy-3-methoxybenzylamine hydrochloride : This compound is used in synthesis.

    • Application : It’s used for synthesis, but the specific applications aren’t detailed in the source .
    • Results : The results would vary based on the specific synthesis .

Safety And Hazards

The safety data sheet for 4-Methoxybenzylamine indicates that it causes severe skin burns and eye damage. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(4-ethoxy-2-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2.ClH/c1-3-13-9-5-4-8(7-11)10(6-9)12-2;/h4-6H,3,7,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFMFRHMQNPXNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-methoxy-benzylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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